molecular formula C13H19N5O2 B2564102 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 2034566-95-3

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2564102
CAS No.: 2034566-95-3
M. Wt: 277.328
InChI Key: AETZNMIFICLGED-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole, a related compound, was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

Pyrazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases. So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the compound N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves exploring its synthesis and chemical reactions, contributing to the understanding of pyrazole derivatives' chemical behavior. Studies such as those conducted by Ledenyova et al. (2018) investigate reactions involving similar pyrazole derivatives, highlighting the complex mechanisms such as ANRORC rearrangements (Addition of the Nucleophile, Ring Opening, and Ring Closure) that can occur with pyrazole compounds in specific conditions, offering insights into potential synthetic pathways and reactions that our compound of interest might undergo (Ledenyova et al., 2018).

Biological Activities

Research into pyrazole derivatives also extends into their potential biological activities. For example, Nassar et al. (2015) detailed the synthesis of novel pyrazole derivatives and their evaluation as anti-tumor agents, providing a framework for understanding how modifications to the pyrazole core structure can influence biological activity. This could imply potential cancer-related applications for this compound if similar structural characteristics are present that contribute to anti-tumor activity (Nassar et al., 2015).

Agrochemical Applications

The study of pyrazole carboxamide derivatives in agrochemicals, as explored by Zhao et al. (2017), reveals that these compounds can exhibit significant nematocidal activity, suggesting potential agrochemical applications for this compound, particularly in pest management strategies (Zhao et al., 2017).

Material Science and Corrosion Inhibition

In material science, pyrazole derivatives like those studied by Tebbji et al. (2005) have shown promise as corrosion inhibitors, an application that could extend to our compound of interest, potentially offering protective benefits in industrial settings where steel corrosion is a concern (Tebbji et al., 2005).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

1,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-11-10-12(16-17(11)2)13(19)14-5-8-20-9-7-18-6-3-4-15-18/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETZNMIFICLGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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